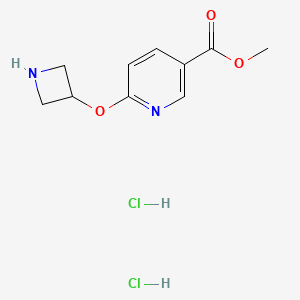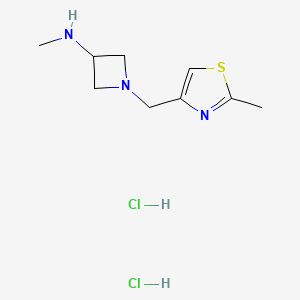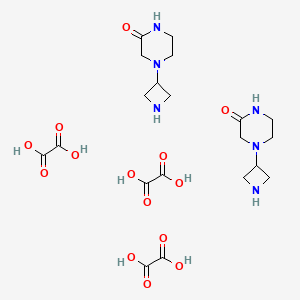
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
The compound “2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an azetidine. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an azetidine group, which is a four-membered ring containing one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic substitution reactions and reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridines are generally polar and can participate in hydrogen bonding. They are also basic due to the lone pair of electrons on the nitrogen atom .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its trifluoromethyl group is particularly significant due to its ability to mimic the metabolic and electronic properties of the phenyl ring, thus making it a valuable moiety in drug design .
Agriculture
The compound’s potential in agriculture could be linked to its role as a precursor in the synthesis of agrochemicals. The azetidine ring, a feature of this molecule, is known for its presence in natural products with bioactive properties, which could be beneficial in developing new pesticides or herbicides .
Material Science
In material science, the compound could be utilized in the development of novel materials with specific electronic or photonic properties. The presence of the trifluoromethyl group could influence the material’s reactivity and stability, making it suitable for use in advanced material applications .
Environmental Science
This compound may be used in environmental science research to study the degradation of fluorinated compounds in the environment. Understanding its breakdown could provide insights into the environmental impact of similar organofluorine compounds .
Biochemistry
Biochemically, 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride could be important in studying enzyme-substrate interactions, especially those involving fluorinated substrates. The compound’s unique structure allows for the investigation of enzymatic selectivity and catalysis .
Pharmacology
In pharmacology, the compound’s role could extend to the development of receptor-specific ligands. The azetidine moiety can act as a conformational lock in ligand design, potentially leading to the discovery of new therapeutic agents .
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;/h1-3,7,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINZRHVQNOFHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



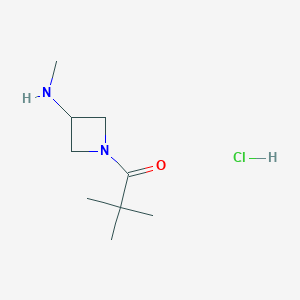

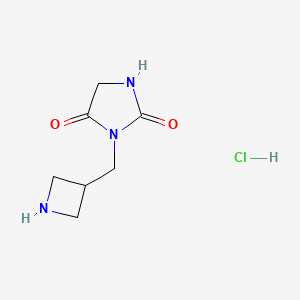
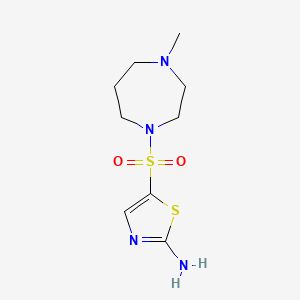

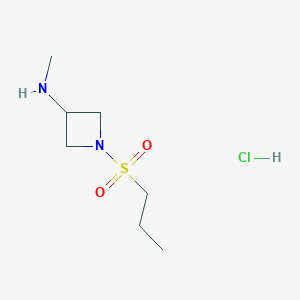
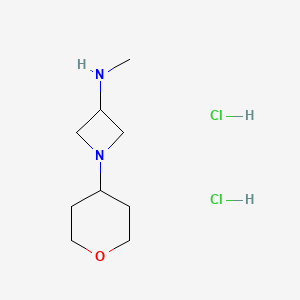
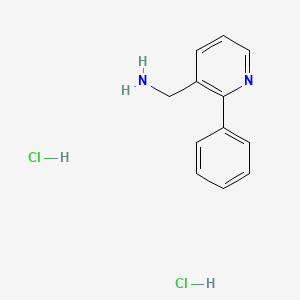

![1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1473230.png)
